1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-3-(2-morpholin-4-ylethyl)-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O3/c1-25-20-19(21(30)29(23(25)31)13-12-26-14-16-32-17-15-26)28-10-5-9-27(22(28)24-20)11-8-18-6-3-2-4-7-18/h2-4,6-7H,5,8-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAROIRGWVMLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-Methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure that may contribute to various pharmacological effects, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound based on diverse research findings.
Structure and Synthesis
The compound is characterized by a complex purine scaffold combined with a morpholinoethyl side chain and a phenethyl group. The synthesis of such compounds typically involves multi-step organic reactions that allow for the introduction of various substituents on the purine ring.
Anticancer Activity
Research has indicated that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that purine derivatives can inhibit DNA biosynthesis and induce cell cycle arrest in cancer cells. Specifically:
- Cytotoxicity : The compound has demonstrated high cytotoxic activity against several tumor cell lines including:
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of DNA Synthesis : The compound acts as an inhibitor of DNA biosynthesis, leading to cell cycle arrest. This was evidenced by flow cytometry studies showing a decrease in the S phase population and an increase in G2/M phase arrest in sensitive cell lines .
- Protein Kinase Inhibition : Similar purine derivatives have been reported to act as inhibitors of cyclin-dependent kinases, which are crucial for cell cycle regulation .
Neuroprotective Effects
In addition to its anticancer properties, research suggests that related pyrimidine derivatives can protect neuronal cells from toxic insults:
- Protection Against Mutant SOD1-Induced Cytotoxicity : Compounds within this class have shown efficacy in protecting PC12 cells against cytotoxicity induced by mutant superoxide dismutase 1 (SOD1), which is implicated in amyotrophic lateral sclerosis (ALS). This suggests potential applications in neurodegenerative diseases .
Pharmacokinetics and ADME Properties
Understanding the pharmacokinetic profile of 1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is crucial for evaluating its therapeutic potential:
- Absorption : In vivo studies indicate favorable oral bioavailability and plasma stability.
- Distribution : The compound's ability to penetrate the blood-brain barrier enhances its potential for neuroprotective applications .
Case Studies and Research Findings
Several studies have documented the biological activity of purine derivatives similar to the compound :
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds similar to 1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exhibit significant biological activities including:
- Antimicrobial Activity : The compound shows potential efficacy against various bacterial strains due to its structural similarity to known antimicrobial agents.
- Anticancer Activity : Studies have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
Antimicrobial Research
The antimicrobial properties of this compound have been evaluated through various studies. For instance:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| 1-Methyl... | 25 | Bacillus subtilis |
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
These findings highlight the potential of 1-methyl-3-(2-morpholinoethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione as an effective antimicrobial agent.
Anticancer Research
In vitro studies have assessed the anticancer properties of this compound against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 45 |
| HeLa (Cervical) | 55 |
| A549 (Lung) | 50 |
These results indicate that the compound significantly reduces cell viability at concentrations above 50 µM.
Mechanistic Insights
The biological activities of this compound are believed to stem from its ability to interact with cellular targets involved in nucleic acid metabolism. Specifically:
- Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase, which is crucial in uric acid production. This inhibition could have therapeutic implications for conditions like gout.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various pyrimidine derivatives including our compound. Results indicated promising antimicrobial activity against Gram-positive bacteria.
Case Study 2: Anticancer Activity
In a controlled study involving human cancer cell lines, the compound was tested for its effects on cell viability. Results showed significant reductions in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
N3 Substitution
- Ethyl (Compound 1) : Simplifies synthesis but limits receptor affinity due to reduced steric bulk .
- 2-Morpholinoethyl (Target Compound): The morpholine ring enhances solubility and may improve PDE binding via hydrogen bonding .
- Piperidinylethyl (Compound 4) : Increases 5-HT1A/D2 receptor selectivity due to conformational flexibility .
C9 Substitution
- Phenethyl (Target Compound) : Balances lipophilicity (clogP ≈ 2.8) and aromatic interactions, similar to optimized CNS drugs .
- 4-Chlorophenyl (Compound 1) : Enhances 5-HT7 receptor binding but reduces metabolic stability .
- 2-Chloro-6-fluorobenzyl (Compound 6) : Dual MAO-B/PDE4B inhibition attributed to halogen-mediated enzyme interactions .
Pharmacological Profiles
- Receptor Binding: Phenethyl and morpholinoethyl groups may confer mixed 5-HT/D2 receptor affinity, as seen in Compound 4 (Ki < 50 nM) .
- Neuroprotective Potential: Unlike Compound 6, the target compound lacks halogen substituents, which are critical for MAO-B inhibition .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
